Cas no 139481-59-7 (Candesartan)

Candesartan structure
상품 이름:Candesartan
Candesartan 화학적 및 물리적 성질
이름 및 식별자
-
- 1-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- 2-Ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-3H-benzoimidazole-4-carboxylic acid
- Ethyl(2-ethoxy-1-benzimidazole)-7-carboxylate
- 1H-Benzimidazole-7-carboxylic acid
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 2-Ethoxy-1-(p-(o-1H-tetrazol-5-ylphenyl)benzyl)-7-benzimidazolecarboxylic acid
- 2-ethoxy-1-({2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
- Blopress
- Blopress (TN)
- C07468
- Candesartan (USAN)
- Candesartan [USAN:INN]
- CHEBI:3347
- CV 11974
- D00522
- Candesartan
- 2-Ethoxy 1-{[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}benzimidazole-7-carboxylic acid
- 1-{[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylic acid(Candesartan Cilexetil Related Compound G)
- Ratacand
- 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- S8Q36MD2XX
- C24H20N6O3
- J-007281
- NSC-755311
- MLS003915631
- EC 604-138-8
- candesartanum
- Tox21_112478_1
- L000156
- SCHEMBL3938
- CANDEMORE
- 2-ethoxy-1-[[2'-(2h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1h-benzimidazole-7-carboxylic acid
- 2-ethoxy-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- NSC755311
- Z1741968269
- DTXSID0022725
- 139481-59-7
- 2-Ethoxy-3-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-3H-benzoimidazole-4-carboxylic Acid
- NSC-759858
- AB07470
- HTQMVQVXFRQIKW-UHFFFAOYSA-N
- CHEMBL1016
- SMR003500711
- 2-Ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl] methyl]-3H-benzoimidazole-4-carboxylic acid
- 2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid
- DB13919
- AM84369
- 2-ethoxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid
- Candesartan 100 microg/mL in Acetonitrile:Methanol
- NCGC00167474-02
- SR-05000001447-2
- HMS3715F13
- SR-05000001447
- MLS004774041
- 2-ethoxy-7-carboxy-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylbenzimidazole
- 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4-benzimidazolecarboxylic acid
- BDBM50240609
- NSC 759858
- BIDD:GT0350
- SR-05000001447-5
- 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- CANDESARTAN [VANDF]
- AKOS015888154
- CANDESARTAN [WHO-DD]
- AKOS025117340
- [3H]candesartan
- CELEXETIL
- 2-ethoxy-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylic acid
- 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4ethyl))-1H-benzimidazole-7-carboxylic acid
- CANDESARTAN [MI]
- 2-ethoxy-1-[[2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1h-benzimidazole-7-carboxylic acid
- 2-Ethoxy-3-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid
- 2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzimidazole-4-carboxylic acid
- NSC759858
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- CANDESARTAN [HSDB]
- HSDB 7520
- STR09609
- 2-Ethoxy-1-[[2'-(1 H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylic acid
- AB01275447_02
- MFCD00864463
- BCP9000479
- C09CA06
- SY065768
- HY-B0205
- CCG-269122
- NCGC00167474-06
- HMS2089M22
- Candesartan- Bio-X
- FT-0602912
- 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid (Candesartan)
- CV-11974
- CAS-139481-59-7
- DTXCID202725
- 2-ethoxy-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid
- CCG-213059
- Tox21_112478
- TCV-116 (prodrug)
- 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4ethyl]}-1H-benzimidazole-7-carboxylic acid
- 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- A808309
- 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
- 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic Acid
- BCPP000302
- AB01275447_03
- UNII-S8Q36MD2XX
- NS00009281
- 2-Ethoxy-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid(CV-11974)
- 2-ethoxy-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-1,3-benzodiazole-7-carboxylic acid
- SW199612-2
- Candesartan (USAN/INN)
- Q415970
- A807545
- EN300-6491073
- CANDESARTAN CILEXETIL IMPURITY G [EP IMPURITY]
- Candesartan [INN]
- 2-(ethyloxy)-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
- GTPL6907
- NCGC00167474-01
- 1-[(2 inverted exclamation mark -(5-Tetrazolyl)-4-biphenylyl)methyl]-2-ethoxybenzimidazole-7-carboxylic Acid
- Pharmakon1600-01502288
- KS-5003
- 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-benzimidazole-7-carboxylic acid
- candesartan (Atacand)
- 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylicacid
- AB01275447-01
- CANDESARTAN [USAN]
- s1578
- BC164271
- NCGC00167474-04
- HMS3651C13
- SMR002203608
- GTPL587
- Candesartan [USAN:INN:BAN]
- SR-05000001447-1
- 2-Ethoxy-1-((2-(1H-tetrazole-5-yl)biphenyl-4-yl)methyl)-1H-benzamidazole-7-carboxylic acid.
- 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- BCP01137
- BRD-K84091759-001-07-1
- BRD-K84091759-001-08-9
-
- MDL: MFCD00864463
- 인치: 1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)
- InChIKey: HTQMVQVXFRQIKW-UHFFFAOYSA-N
- 미소: O(C([H])([H])C([H])([H])[H])C1=NC2=C([H])C([H])=C([H])C(C(=O)O[H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H]
계산된 속성
- 정밀분자량: 440.16000
- 동위원소 질량: 440.159689
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 중원자 수량: 33
- 회전 가능한 화학 키 수량: 7
- 복잡도: 660
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 토폴로지 분자 극성 표면적: 119
- 소수점 매개변수 계산 참조값(XlogP): 4.1
실험적 성질
- 색과 성상: Powder
- 밀도: 1.41
- 융해점: 183-185 ºC
- 비등점: 754.8°C at 760 mmHg
- 플래시 포인트: 410.3 °C
- 굴절률: 1.746
- 수용성: Soluble in ethyl acetate, methanol, water (<1 mg/ml at 25°C), DMSO (88 mg/ml at 25°C), and ethanol (1 mg/ml at 25°C).
- PSA: 118.81000
- LogP: 4.02860
Candesartan 보안 정보
- 신호어:Warning
- 피해 선언: H302+H312+H332-H315-H319-H335
- 경고성 성명: P261; P280; P305+P351+P338; P304+P340; P405; P501
- 위험물 운송번호:NONH for all modes of transport
- 위험 범주 코드: R20/21/22: 흡입, 피부 접촉 및 우발적인 삼키는 것은 해롭다.R36/37/38: 눈, 호흡기 및 피부에 자극적입니다.
- 보안 지침: S26; S36
- RTECS 번호:DD6671000
-
위험물 표지:
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 위험 용어:R20/21/22
Candesartan 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Candesartan 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-5003-1MG |
Candesartan |
139481-59-7 | >97% | 1mg |
£36.00 | 2025-02-08 | |
Ambeed | A148921-100g |
1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid |
139481-59-7 | 95% | 100g |
$573.00 | 2022-05-17 | |
abcr | AB283008-5 g |
2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid, 97%; . |
139481-59-7 | 97% | 5 g |
€145.00 | 2023-07-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18198-10mg |
Candesartan |
139481-59-7 | 98% | 10mg |
¥588.00 | 2023-09-09 | |
eNovation Chemicals LLC | D401628-100g |
1-((2'-(1H-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL)METHYL)-2-ETHOXY-1H-BENZO[D]IMIDAZOLE-7-CARBOXYLIC ACID |
139481-59-7 | 97% | 100g |
$280 | 2024-06-05 | |
abcr | AB283008-1 g |
2-Ethoxy-3-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid, 97%; . |
139481-59-7 | 97% | 1 g |
€96.10 | 2023-07-20 | |
AstaTech | 45300-5/G |
CANDESARTAN |
139481-59-7 | 97% | 5g |
$59 | 2023-09-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1461-100 mg |
Candesartan |
139481-59-7 | 99.55% | 100MG |
¥2665.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF338-200mg |
Candesartan |
139481-59-7 | 95% | 200mg |
55.0CNY | 2021-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF338-20g |
Candesartan |
139481-59-7 | 95% | 20g |
1018.0CNY | 2021-08-04 |
Candesartan 관련 문헌
-
Shan Qian,Man Zhang,Quanlong Chen,Yanying He,Wei Wang,Zhouyu Wang RSC Adv. 2016 6 7575
-
N. A. Alarfaj,S. A. Altamimi,M. F. El-Tohamy,A. M. Almahri New J. Chem. 2019 43 492
-
Valeria R. Martínez,María V. Aguirre,Juan S. Todaro,Evelina G. Ferrer,Patricia A. M. Williams New J. Chem. 2021 45 939
-
Kenji Matsuno,Hiroshi Yamazaki,Yoshinobu Isaka,Kazushige Takai,Yuka Unno,Naohisa Ogo,Yoshinobu Ishikawa,Satoshi Fujii,Osamu Takikawa,Akira Asai Med. Chem. Commun. 2012 3 475
-
Gajanand Sharma,Sarwar Beg,Kaushik Thanki,O. P. Katare,Sanyog Jain,Kanchan Kohli,Bhupinder Singh RSC Adv. 2015 5 71500
139481-59-7 (Candesartan) 관련 제품
- 139481-58-6(Candesartan Ethyl Ester)
- 1346604-70-3(Candesartan-d)
- 2227826-60-8(tert-butyl N-(4S)-4-hydroxypentyl-N-(propan-2-yl)carbamate)
- 1650560-23-8(methyl 4-ethenylpyridine-3-carboxylate)
- 2171653-68-0(2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidocyclobutyl}acetic acid)
- 2137858-71-8(2-1-(1-fluoroethenyl)-3,5-dimethylcyclohexylacetic acid)
- 214548-46-6(Lusaperidone)
- 1261903-43-8(3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid)
- 2639370-86-6(rac-ethyl (2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxylate)
- 143035-54-5((2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:139481-59-7)Candesartan

순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:139481-59-7)Candesartan

순결:98%
재다:Company Customization
가격 ($):문의